2-Chloro-5-methoxyphenol
CAS No.: 18113-04-7
Cat. No.: VC21055183
Molecular Formula: C7H7ClO2
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18113-04-7 |
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Molecular Formula | C7H7ClO2 |
Molecular Weight | 158.58 g/mol |
IUPAC Name | 2-chloro-5-methoxyphenol |
Standard InChI | InChI=1S/C7H7ClO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
Standard InChI Key | KULSVCANYQIOFD-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)Cl)O |
Canonical SMILES | COC1=CC(=C(C=C1)Cl)O |
Introduction
Chemical Structure and Identification
Molecular Structure
2-Chloro-5-methoxyphenol features a benzene ring with three substituents: a hydroxyl group (-OH), a chlorine atom, and a methoxy group (-OCH₃). The hydroxyl group is positioned at carbon 1, the chlorine atom at carbon 2, and the methoxy group at carbon 5 of the benzene ring . This arrangement creates a compound with both electron-donating (methoxy and hydroxyl) and electron-withdrawing (chlorine) groups, leading to interesting reactivity profiles.
Identification Parameters
The compound has several established identification parameters that are essential for analytical and research purposes:
Spectroscopic Identification
The compound can be identified and characterized using various spectroscopic techniques. While the search results don't provide specific spectral data, the predicted collision cross-section information is available for mass spectrometry analysis, which is valuable for structural confirmation:
Predicted Collision Cross Section in Mass Spectrometry
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 159.02074 | 126.0 |
[M+Na]+ | 181.00268 | 140.6 |
[M+NH4]+ | 176.04728 | 135.4 |
[M+K]+ | 196.97662 | 133.9 |
[M-H]- | 157.00618 | 128.2 |
[M+Na-2H]- | 178.98813 | 133.7 |
[M]+ | 158.01291 | 129.1 |
[M]- | 158.01401 | 129.1 |
This collision cross-section data is particularly useful for analytical chemistry applications, allowing for precise identification of the compound in complex mixtures using ion mobility mass spectrometry.
Physical and Chemical Properties
Physical Properties
2-Chloro-5-methoxyphenol possesses distinct physical properties that influence its handling, storage, and applications:
Acid-Base Properties
The compound has amphoteric properties due to its phenolic hydroxyl group:
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The phenolic -OH group can function as a weak acid
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The compound can participate in hydrogen bonding through its hydroxyl and methoxy groups
Solubility Profile
2-Chloro-5-methoxyphenol exhibits a distinctive solubility pattern that is important for its applications and handling:
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Highly soluble in organic solvents including alcohol, ether, and chloroform
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This solubility profile is consistent with other halogenated phenols, which typically display good solubility in organic media but limited water solubility
Reactivity
The compound's reactivity is influenced by the presence of both the phenolic hydroxyl group and the chlorine substituent:
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The hydroxyl group can undergo typical phenol reactions, including esterification and etherification
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The chlorine atom at the ortho position can participate in nucleophilic aromatic substitution reactions under appropriate conditions
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The compound can serve as a precursor in various organic synthesis pathways, particularly in pharmaceutical applications
Applications and Uses
Synthetic Applications
The primary application of 2-Chloro-5-methoxyphenol appears to be as a synthetic intermediate in organic chemistry:
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It serves as a precursor in the synthesis of 2-Morpholinoethanesulfonic Acid, which is an important buffering agent used to stabilize pH in complex organic syntheses and pharmaceutical formulations
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The compound can be used as a starting material for the preparation of derivatives such as 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate, which itself has applications in cross-coupling reactions
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Its unique substitution pattern makes it valuable for targeted synthetic pathways where specific functional group arrangements are required
Pharmaceutical Applications
While the search results don't provide specific pharmaceutical end products, the compound's use in synthesizing buffering agents suggests it plays a role in pharmaceutical development:
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The buffering agents derived from this compound help maintain stable pH conditions in pharmaceutical reactions and formulations
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Such pH control is critical for ensuring reaction specificity, product purity, and stability in pharmaceutical manufacturing processes
Synthesis and Reactions
Synthetic Routes
While the search results don't provide specific synthetic routes for 2-Chloro-5-methoxyphenol itself, its derivative 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate is synthesized through the reaction of 2-Chloro-5-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. This suggests that the parent compound is commercially available or can be synthesized through established methods for preparing substituted phenols.
Chemical Transformations
The compound can undergo various chemical transformations due to its functional groups:
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Reactions of the phenolic hydroxyl group:
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Esterification to form phenolic esters
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Etherification to form aryl ethers
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Deprotonation to form phenolate salts
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Reactions involving the chlorine substituent:
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Nucleophilic aromatic substitution
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Metal-catalyzed coupling reactions
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Specific documented transformation:
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Conversion to 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate, which is used in substitution reactions and coupling reactions, including Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation
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